3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide

Description

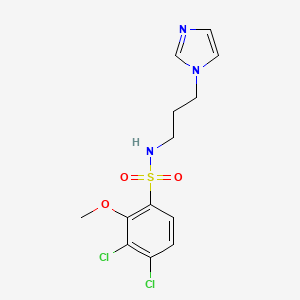

3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine atoms at positions 3 and 4, a methoxy group at position 2, and a sulfonamide linker connected to a propylimidazole side chain. This compound is of interest in medicinal chemistry due to the sulfonamide and imidazole moieties, which are common in enzyme inhibitors and receptor modulators. The dichloro and methoxy substituents likely influence electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name |

3,4-dichloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N3O3S/c1-21-13-11(4-3-10(14)12(13)15)22(19,20)17-5-2-7-18-8-6-16-9-18/h3-4,6,8-9,17H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOMVJCEAZLRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichloro-2-methoxybenzenesulfonyl chloride and 3-imidazol-1-yl-propylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.

Procedure: The sulfonyl chloride is reacted with the amine in the presence of the base to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of azide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria, leading to their death. The imidazole ring may also interact with specific proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Bis-Imidazole/Benzimidazole Sulfonamides

Structural Features: The synthesis of symmetrical bis-imidazole or bis-benzimidazole sulfonamides (e.g., from tris-(4-substituted benzenesulfonate)-diethanolamine) involves potassium hydroxide-mediated deprotonation of imidazole or benzimidazole, followed by nucleophilic substitution at the sulfonate-bearing carbon . These compounds differ from the target molecule in symmetry and substitution patterns:

- Symmetry : Bis-imidazole sulfonamides are symmetrical, with two identical imidazole/sulfonamide groups, whereas the target compound is asymmetric, featuring a single imidazole-propyl-sulfonamide chain.

- Substituents : The bis-compounds often carry 4-substituted benzenesulfonate groups, while the target has 3,4-dichloro and 2-methoxy substituents.

In contrast, the target compound’s asymmetry could confer selectivity for specific biological targets, such as enzymes with asymmetric active sites.

3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide (CAS 53221-83-3)

Structural Features :

This compound shares a sulfonamide linker and an imidazole-derived side chain but replaces the dichloro-methoxy benzene ring with a chloro-methyl-substituted benzene and a bulkier naphthoimidazole group . Key differences include:

- Substituents : The chloro-methyl group (vs. dichloro-methoxy) alters steric and electronic effects.

Functional Implications :

The naphthoimidazole’s larger aromatic system may improve binding to hydrophobic pockets in proteins or DNA, as seen in anticancer or antimicrobial agents. However, the target compound’s methoxy group could provide hydrogen-bonding opportunities absent in the methyl-substituted analog.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Unlike the target compound, it lacks an imidazole or sulfonamide group but shares a substituted benzene ring.

This highlights a divergence in applications: benzamides may prioritize catalytic utility, while sulfonamides focus on bioactivity.

Research Findings and Implications

- Sulfonamide vs.

- Substituent Effects : The dichloro-methoxy substitution in the target compound may enhance electrophilicity and target selectivity compared to methyl or symmetrical substituents .

- Symmetry vs. Asymmetry : Symmetrical bis-sulfonamides could offer dual binding sites, but asymmetry in the target compound may reduce off-target interactions.

Biological Activity

3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse applications in medicinal chemistry, particularly as an antimicrobial agent. The compound's structure includes a sulfonamide group and an imidazole ring, suggesting significant potential for various biological activities.

Chemical Structure and Properties

- IUPAC Name : 3,4-dichloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide

- Molecular Formula : C13H15Cl2N3O3S

- CAS Number : 878693-70-0

The presence of the imidazole moiety is particularly notable as it is often associated with biological activity, including antimicrobial and antitumor effects.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. By inhibiting this pathway, the compound can effectively prevent bacterial growth. Additionally, the imidazole ring may facilitate interactions with various proteins, enhancing its biological effects.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, leading to impaired folate synthesis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives containing imidazolinyl groups have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | Not specified |

| Compound 8 | A549 | 6.75 ± 0.19 |

| Compound 9 | HCC827 | 6.26 ± 0.33 |

| Compound 15 | NCI-H358 | 6.48 ± 0.11 |

These compounds demonstrated higher potency in two-dimensional (2D) assays compared to three-dimensional (3D) formats, indicating a need for further exploration into their mechanisms and efficacy in more complex environments .

Study on Antitumor Effects

A study published in Pharmaceuticals explored the effects of various imidazole-containing compounds on lung cancer cell lines. The findings suggested that compounds similar to this compound exhibited significant cytotoxicity against A549 cells with IC50 values indicating effective inhibition of cell proliferation .

Synthesis and Biological Evaluation

In another research article, the synthesis of several benzimidazole derivatives was reported, showcasing their potential as antitumor agents. The study highlighted the structural modifications that enhanced biological activity, emphasizing the role of substituents on the imidazole ring . This suggests that further modifications on the sulfonamide structure could lead to improved therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.